molecular formula C16H16O3 B025029 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid CAS No. 59960-32-6

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid

Cat. No.: B025029
CAS No.: 59960-32-6
M. Wt: 256.3 g/mol
InChI Key: KBVIDAVUDXDUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Dihydro Ketoprofen (Mixture of Diastereomers) has several scientific research applications:

Mechanism of Action

Target of Action

Dihydro Ketoprofen, like its parent compound Ketoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation, pain, and fever .

Mode of Action

Dihydro Ketoprofen exerts its therapeutic effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Dihydro Ketoprofen is the arachidonic acid pathway . By inhibiting the COX enzymes, Dihydro Ketoprofen prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation, pain, and fever .

Pharmacokinetics

Dihydro Ketoprofen, like Ketoprofen, is rapidly absorbed and undergoes extensive metabolism in the liver . The metabolism involves glucuronidation by UGT enzymes, hydroxylation of the benzoyl ring by the CYP3A4 and CYP2C9 enzymes, and reduction of its ketone moiety by carbonyl reducing enzymes . The metabolites are primarily excreted in the urine .

Result of Action

The primary result of Dihydro Ketoprofen’s action is the alleviation of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, Dihydro Ketoprofen reduces the physiological responses that these compounds mediate. This includes the reduction of inflammation in conditions such as rheumatoid arthritis and osteoarthritis, as well as the alleviation of mild to moderate pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dihydro Ketoprofen. For instance, the presence of this drug in the environment, including the soil, can potentially have a negative effect . Moreover, genetic polymorphisms in genes encoding metabolizing enzymes or transporters can influence the pharmacokinetics and safety of Dihydro Ketoprofen . Therefore, it is recommended to closely monitor Dihydro Ketoprofen in the natural environment, encourage urine source separation and treatment, and limit the application of veterinary Dihydro Ketoprofen .

Safety and Hazards

The safety data sheet for Dihydro Ketoprofen (Mixture of Diastereomers) indicates that it is intended for research use only and is not intended for diagnostic or therapeutic use . More detailed safety and hazard information would be available in the full safety data sheet .

Preparation Methods

The synthesis of Dihydro Ketoprofen (Mixture of Diastereomers) involves several steps. One of the key synthetic routes includes an aldol/enol-lactonization annulation mediated by titanium tetrachloride (TiCl4) and triethylamine (Et3N) to form the dihydrobenzofuranone core. This is followed by a pyrolytic aromatization to construct the 2-arylpropionic acid moiety. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Dihydro Ketoprofen (Mixture of Diastereomers) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Comparison with Similar Compounds

Dihydro Ketoprofen (Mixture of Diastereomers) can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIDAVUDXDUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473612
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59960-32-6
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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